N-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-methylbenzenesulfonamide
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Overview
Description
N-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-methylbenzenesulfonamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core structure, which is a bicyclic aromatic system consisting of a benzene ring fused to a pyridine ring. The compound also contains a sulfonamide group, which is known for its significant biological activity.
Preparation Methods
The synthesis of N-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-methylbenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the Vilsmeier-Haack formylation of a suitable precursor, followed by cyclization and subsequent sulfonamide formation. The reaction conditions often involve the use of reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to facilitate the formylation process .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
N-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-methylbenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonamide groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents such as sodium borohydride (NaBH4), and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-methylbenzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound exhibits significant biological activity, making it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Due to its sulfonamide group, the compound is investigated for its potential as an antibacterial and antifungal agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological pathways, leading to the compound’s antibacterial and antifungal effects. The quinoline core may also interact with DNA and proteins, further contributing to its biological activity.
Comparison with Similar Compounds
N-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-4-methylbenzenesulfonamide can be compared with other quinoline derivatives and sulfonamide compounds. Similar compounds include:
2-chloroquinoline-3-carbaldehyde: Known for its use in the synthesis of various heterocyclic compounds.
N-(4-chlorobenzyl)piperidine-3-carboxamide: Another quinoline derivative with significant biological activity.
The uniqueness of this compound lies in its combined quinoline and sulfonamide structure, which imparts a distinct set of chemical and biological properties.
Properties
IUPAC Name |
N-(6-chloro-2-oxo-4-phenyl-1H-quinolin-3-yl)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3S/c1-14-7-10-17(11-8-14)29(27,28)25-21-20(15-5-3-2-4-6-15)18-13-16(23)9-12-19(18)24-22(21)26/h2-13,25H,1H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URQOHIRPBXSHNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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